molecular formula C15H10F3N3O3 B395611 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 310451-80-0

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B395611
CAS No.: 310451-80-0
M. Wt: 337.25g/mol
InChI Key: ZIZDJEVOZFFKAS-UHFFFAOYSA-N
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Description

This compound is also known as PHTPP, a selective ERβ antagonist . It has shown significant effects on cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methyl 5,7-bis (difluoromethyl)pyrazolo [1,5-a]pyrimidine-2-carboxylate was obtained by the condensation of methyl 5-amino-1 H -pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .


Molecular Structure Analysis

The molecular weight of this compound is 337.25 and its molecular formula is C15H10F3N3O3 . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

In the synthesis of similar compounds, a Suzuki–Miyaura cross-coupling reaction has been used . This reaction is a powerful tool for carbon–carbon bond formation, giving access to more complex molecules .


Physical and Chemical Properties Analysis

The melting point of a similar compound is reported to be 253 °C . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been explored. These compounds were characterized using various analytical methods such as IR, MS, 1H-NMR, and 13C-NMR. This research provides valuable insights into the synthetic pathways and structural analysis of these compounds (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antitumor Activities

  • Several studies have investigated the cytotoxicity and antitumor activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown effectiveness in inhibiting the proliferation of various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Liu et al., 2016), (Hassan et al., 2015).

Antibacterial and Antifungal Activities

  • Research on pyrazolo[1,5-a]pyrimidine derivatives has revealed their potential as antimicrobial agents. Some compounds in this class have been found to be effective against bacterial and fungal strains, suggesting their use in treating infectious diseases (Holla et al., 2006).

Anti-inflammatory Activities

  • A study demonstrated the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine analogs. The synthesized compounds were screened for their anti-inflammatory activity, and the results were promising, highlighting their potential use in treating inflammatory conditions (Kaping et al., 2016).

Fluorescence Properties

  • Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their fluorescence properties. These compounds exhibit notable fluorescence, making them potentially useful as fluorophores in various applications, such as in biological imaging and sensing (Castillo, Tigreros, & Portilla, 2018).

Enzyme Inhibition

  • Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as enzyme inhibitors. For instance, specific compounds in this class have been identified as potent inhibitors of the human A3 adenosine receptor, suggesting their potential in therapeutic applications (Squarcialupi et al., 2016).

RNA Polymerase Inhibition

  • Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors. These compounds displayed promising results, indicating their potential in treating infections and diseases related to RNA polymerase activity (Abdallah & Elgemeie, 2022).

Future Directions

The Suzuki–Miyaura cross-coupling reaction used in the synthesis of similar compounds is particularly suitable for the elegant synthesis of biologically active molecules and natural products . Future research could explore the use of this reaction in the synthesis of other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZDJEVOZFFKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131060
Record name 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310451-80-0
Record name 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310451-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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